1-[(2,4-dioxo-1H-quinazolin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(2,4-dioxo-1H-quinazolin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dioxo-1H-quinazolin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone core, followed by the introduction of the sulfonyl group and subsequent attachment of the pyrrolidine ring. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-dioxo-1H-quinazolin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
1-[(2,4-dioxo-1H-quinazolin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-dioxo-1H-quinazolin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.
Sulfonyl Pyrrolidines: Molecules featuring a sulfonyl group attached to a pyrrolidine ring.
Uniqueness: 1-[(2,4-dioxo-1H-quinazolin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2,4-dioxo-1H-quinazolin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S/c17-11-8-6-7(3-4-9(8)14-13(20)15-11)23(21,22)16-5-1-2-10(16)12(18)19/h3-4,6,10H,1-2,5H2,(H,18,19)(H2,14,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGWUVCCEHQIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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